Methyl 4-(2-oxoazetidin-1-yl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88072-20-2 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(2-oxoazetidin-1-yl)benzoate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9(5-3-8)12-7-6-10(12)13/h2-5H,6-7H2,1H3 |
InChI Key |
FBKXUWRPEVAHAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC2=O |
Origin of Product |
United States |
Pharmacological and Biological Research Applications
Role as a Synthetic Intermediate in Medicinal Chemistry
Compounds with the N-(4-carboxyphenyl)azetidinone scaffold are valuable intermediates in medicinal chemistry. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create more complex structures. This scaffold is particularly relevant in the synthesis of cholesterol absorption inhibitors. For example, it is a key structural component of Ezetimibe, a potent cholesterol absorption inhibitor. tandfonline.comnih.govgoogle.com The synthesis of Ezetimibe and its analogs often involves the elaboration of a pre-formed N-aryl azetidinone ring. patsnap.comgoogle.comresearchgate.netnewdrugapprovals.org
Investigational Studies on Biological Activity
The N-aryl-2-oxoazetidinone motif is a recognized pharmacophore with a diverse range of biological activities. Research has shown that compounds with this core structure can exhibit:
Cholesterol Absorption Inhibition: As mentioned, this is one of the most significant biological activities associated with this class of compounds. tandfonline.comacs.orgnih.govoup.comnih.gov They act by inhibiting the absorption of cholesterol from the intestine.
Antimicrobial Activity: Although less potent than their bicyclic counterparts, some monocyclic β-lactams have shown antibacterial activity. nih.govacgpubs.orgresearchgate.netscispace.comglobalresearchonline.net Research continues to explore modifications to this scaffold to enhance its antimicrobial properties.
Anticancer Activity: Certain N-aryl azetidinones have been investigated for their potential as anticancer agents. researchgate.net
Enzyme Inhibition: The reactive β-lactam ring can act as an irreversible inhibitor of various enzymes by acylating active site residues. This has led to their investigation as inhibitors of enzymes such as human fatty acid amide hydrolase (HFAAH) and histone deacetylases (HDACs). researchgate.net
The specific biological profile of an N-aryl azetidinone is highly dependent on the nature and stereochemistry of the substituents at the C3 and C4 positions of the lactam ring, as well as the substitution pattern on the N-aryl moiety.
Chemical Reactivity and Transformation Studies of the Azetidinone Ring System
Influence of Ring Strain on Azetidinone Reactivity and Stability
The four-membered azetidinone ring is inherently strained due to the deviation of its bond angles from the ideal values for sp³ and sp² hybridized atoms. This ring strain is a critical factor governing the reactivity and stability of β-lactam compounds. In a typical acyclic amide, the nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, resulting in a planar and resonance-stabilized system. However, the geometric constraints of the four-membered ring in azetidinones hinder this resonance stabilization. This reduction in amide resonance, coupled with angle strain, increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. acs.orgnih.gov
The stability of the azetidinone ring is a balance between its inherent strain and the electronic effects of its substituents. While the ring is prone to cleavage, it is significantly more stable than the three-membered aziridine (B145994) ring. globalresearchonline.netnih.gov The reactivity of the β-lactam ring is a key feature in the mode of action of β-lactam antibiotics, which function by acylating and thereby inactivating bacterial enzymes essential for cell wall synthesis. acs.org
The degree of ring strain and, consequently, the reactivity of the azetidinone can be influenced by the nature of the substituents on the ring. For instance, fusion to a second ring, as seen in penicillins and cephalosporins, can further increase the strain and enhance reactivity. In the case of monocyclic β-lactams like Methyl 4-(2-oxoazetidin-1-yl)benzoate, the substituents on the nitrogen and carbon atoms of the ring play a crucial role in modulating its stability and reactivity profile.
Table 1: Comparison of Ring Strain in Cyclic Amides
| Cyclic Amide (Lactam) | Ring Size | Approximate Ring Strain (kcal/mol) |
| β-Propiolactam (Azetidinone) | 4 | ~25-29 |
| γ-Butyrolactam | 5 | ~5-7 |
| δ-Valerolactam | 6 | ~1-2 |
This table provides a general comparison of ring strain in different lactam systems.
Nucleophilic Attack and Hydrolysis Mechanisms of the β-Lactam Carbonyl
The heightened electrophilicity of the β-lactam carbonyl carbon makes it a prime target for nucleophiles. The general mechanism of nucleophilic attack involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govnih.gov This intermediate is unstable and subsequently collapses, resulting in the cleavage of the amide bond within the four-membered ring.
Hydrolysis, a specific form of nucleophilic attack where water acts as the nucleophile, is a common reaction for azetidinones. This process can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ion, the nucleophile directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then collapses, breaking the C-N bond of the ring and forming a β-amino acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water.
The rate of hydrolysis is influenced by the substituents on the azetidinone ring. Electron-withdrawing groups on the N-aryl substituent, such as the methyl benzoate (B1203000) group in this compound, are expected to increase the rate of hydrolysis by further polarizing the carbonyl group and stabilizing the negative charge that develops on the nitrogen atom during ring opening. utrgv.edu
Regio- and Stereocontrolled Ring Opening and Derivatization Reactions
The ring opening of azetidinones can be performed with a high degree of regio- and stereocontrol, making them valuable intermediates in organic synthesis. The regioselectivity of the ring opening is dependent on which of the four bonds in the ring is cleaved. While the amide (N1-C2) bond is the most commonly cleaved due to the reactivity of the carbonyl group, other bonds can also be targeted under specific conditions.
Stereocontrolled derivatization of the azetidinone ring is also a well-established area of research. The existing stereocenters on the β-lactam ring can direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of chiral β-lactams can be achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts. nih.gov The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for constructing the azetidinone ring, and the stereochemistry of the product (cis or trans) can often be controlled by the reaction conditions and the nature of the reactants. nih.gov
In the context of this compound, derivatization reactions could involve modifications at the C3 and C4 positions of the azetidinone ring or transformations of the ester group on the N-aryl substituent. These derivatizations can lead to a diverse array of functionalized β-lactam analogues with potentially interesting chemical and biological properties.
Rearrangement and Ring Expansion Reactions of Azetidinone Derivatives
The inherent strain of the azetidinone ring can be harnessed to drive rearrangement and ring expansion reactions, providing access to larger and more complex heterocyclic systems. These transformations often proceed through the cleavage of one or more bonds in the β-lactam ring, followed by the formation of new bonds.
One common type of rearrangement is the N1-C4 bond cleavage, which can lead to the formation of γ-lactams (pyrrolidin-2-ones). acs.org This type of ring expansion can be catalyzed by various reagents and is influenced by the substituents on the azetidinone ring. For example, 4-(arylimino)methylazetidin-2-ones have been shown to undergo a cyanide-catalyzed ring expansion to 5-aryliminopyrrolidin-2-ones. acs.org
Photochemical rearrangements of azetidinone derivatives have also been explored. For instance, azetidine (B1206935) ketones can undergo photochemical rearrangement to form pyrroles. bhu.ac.in Additionally, thermal rearrangements can also lead to ring-expanded products. These reactions highlight the versatility of the azetidinone skeleton as a building block for constructing a variety of nitrogen-containing heterocycles. nih.gov
Reactivity Profiles of the N-Aryl Substituent and its Electronic Effects on the Azetidinone Core
The N-aryl substituent in this compound plays a significant role in modulating the reactivity of the azetidinone core. The electronic nature of the substituents on the aryl ring can have a profound effect on the stability and electrophilicity of the β-lactam.
The methyl 4-benzoate group is an electron-withdrawing group. This electron-withdrawing nature has several consequences for the reactivity of the molecule:
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effect of the aryl substituent further polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This is expected to increase the rate of hydrolysis and other nucleophilic addition reactions. utrgv.edu
Increased Acidity of C3 Protons: The electron-withdrawing nature of the N-aryl group can also increase the acidity of the protons at the C3 position of the azetidinone ring, facilitating their removal by a base and enabling subsequent functionalization at this position.
Table 2: Predicted Electronic Effects of Substituents on the N-Aryl Ring of an Azetidinone
| Substituent at para-position | Electronic Nature | Expected Effect on Carbonyl Electrophilicity | Expected Effect on Hydrolysis Rate |
| -OCH₃ | Electron-donating | Decrease | Decrease |
| -CH₃ | Electron-donating | Decrease | Decrease |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-withdrawing | Increase | Increase |
| -COOCH₃ | Electron-withdrawing | Increase | Increase |
| -NO₂ | Strongly electron-withdrawing | Significant Increase | Significant Increase |
This table provides a qualitative prediction of the electronic effects of different para-substituents on the reactivity of the azetidinone ring.
Chemical Transformations for the Synthesis of Diverse Heterocyclic Systems
The strained four-membered ring of azetidinones makes them valuable synthons for the construction of a wide variety of other heterocyclic systems. The ability to selectively cleave bonds within the β-lactam ring and subsequently form new rings allows for the synthesis of diverse molecular architectures.
Ring-opening of the azetidinone followed by intramolecular cyclization is a common strategy. For example, the cleavage of the N1-C2 amide bond can generate a β-amino acid derivative, which can then be used as a precursor for the synthesis of larger heterocycles. utrgv.edu
Furthermore, the azetidinone ring can be used as a template to build fused heterocyclic systems. By introducing appropriate functional groups on the substituents of the β-lactam, subsequent intramolecular reactions can lead to the formation of bicyclic and polycyclic structures. Allenyl-β-lactams, for instance, have been shown to be versatile scaffolds for a range of carbo- and heterocyclization reactions. nih.gov
The chemical transformations of this compound could potentially lead to the synthesis of novel heterocyclic compounds incorporating the 4-methoxycarbonylphenyl moiety, which may be of interest in medicinal chemistry and materials science.
Computational and Theoretical Investigations of Methyl 4 2 Oxoazetidin 1 Yl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org
For a molecule like Methyl 4-(2-oxoazetidin-1-yl)benzoate, DFT calculations can determine the energies of these orbitals. The electron-withdrawing nature of the benzoate (B1203000) group and the electronic characteristics of the β-lactam ring would significantly influence the HOMO and LUMO energy levels. Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can be derived from these energies to quantify the molecule's reactivity.
Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors
| Parameter | Representative Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap (ΔE) | 5.3 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
| Electrophilicity Index (ω) | 2.80 | eV |
Note: The values in this table are representative for a molecule of this class and are for illustrative purposes.
DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to a minimum on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. A key structural feature of β-lactams is the planarity of the four-membered ring, and DFT can quantify any deviations from planarity. ias.ac.in
Conformational analysis involves exploring the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The orientation of the benzoate group relative to the azetidinone ring is a key conformational variable. DFT calculations can identify the lowest energy conformers and the energy barriers between them, providing insight into the molecule's flexibility.
Table 2: Representative Optimized Geometric Parameters for the Azetidinone Ring
| Parameter | Representative Value |
| N1-C2 Bond Length | 1.38 Å |
| C2-C3 Bond Length | 1.54 Å |
| C3-C4 Bond Length | 1.55 Å |
| N1-C4 Bond Length | 1.47 Å |
| C2=O5 Bond Length | 1.21 Å |
| N1-C2-C3 Bond Angle | 91.5° |
| C2-C3-C4 Bond Angle | 87.0° |
| C3-C4-N1 Bond Angle | 88.5° |
| C4-N1-C2 Bond Angle | 93.0° |
Note: The values in this table are representative for a β-lactam ring and are for illustrative purposes.
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. For this compound, DFT can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into NMR chemical shifts for ¹H and ¹³C nuclei. acs.org By comparing the predicted spectrum with the experimental one, the structural assignment can be confirmed. Discrepancies between calculated and experimental shifts can also point to specific conformational or solvent effects not accounted for in the calculation.
Quantum-Mechanical Studies of Stereoelectronic Features
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. In this compound, these effects are critical to its structure and reactivity. The pyramidalization of the nitrogen atom in the β-lactam ring is a well-known stereoelectronic phenomenon. Unlike a typical planar amide nitrogen, the geometric constraints of the four-membered ring force the nitrogen atom to be slightly pyramidal. This has significant consequences for the reactivity of the β-lactam's carbonyl group, making it more susceptible to nucleophilic attack. globalresearchonline.net
Quantum-mechanical methods, such as Natural Bond Orbital (NBO) analysis, can be used to study these effects by analyzing the delocalization of electrons between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the carbonyl group (π*_C=O) is a key factor in amide resonance, and its magnitude in the strained β-lactam ring can be quantified.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally.
The synthesis of the 2-azetidinone core of this compound is often achieved through the Staudinger cycloaddition, a [2+2] cycloaddition of a ketene (B1206846) and an imine. wikipedia.org Computational modeling can provide detailed insights into the mechanism of this reaction. nih.gov
By calculating the potential energy surface, the structures and energies of reactants, transition states, intermediates, and products can be determined. Transition state analysis helps to identify the rate-determining step of the reaction and to understand the factors that control its stereoselectivity (i.e., why a particular stereoisomer is formed preferentially). nih.govorganic-chemistry.org For the synthesis of this specific compound, computational studies could model the reaction between a substituted ketene and an imine derived from methyl 4-aminobenzoate (B8803810). The calculations would reveal whether the reaction proceeds through a concerted or stepwise mechanism and explain the observed diastereoselectivity based on the relative energies of the transition states leading to different stereoisomers. nih.govorganic-chemistry.org The electronic effects of the substituents on both the ketene and the imine are known to play a crucial role in determining the reaction pathway and stereochemical outcome. organic-chemistry.org
Elucidation of Reaction Pathways and Energetic Profiles
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways and determining the energetic feasibility of reactions involving β-lactam rings, such as the one present in this compound. While specific studies on this exact molecule are not extensively documented in publicly available literature, general principles derived from related structures offer valuable insights.
Theoretical calculations on similar systems, for instance, have been used to investigate the thermodynamics and kinetics of various chemical transformations. For example, in the palladium-catalyzed synthesis of related carbamates, computational methods have confirmed that certain reaction pathways are not spontaneous and require a catalyst. mdpi.com These studies identify multiple reaction pathways, with calculations of the net energy change indicating the most thermodynamically favorable routes. mdpi.com For one such reaction, two distinct pathways were identified with one having a net energy of –84.7 kcal/mol and another, which contributes to catalyst regeneration, resulting in a combined net reaction energy of –238.7 kcal/mol, confirming the feasibility of both routes. mdpi.com
The formation of molecular complexes as pre-reaction intermediates is a common feature in these pathways. mdpi.com The change in enthalpy and Gibbs free energy during the formation of these complexes helps in determining their stability. mdpi.com For instance, in some cycloaddition reactions, the formation of pre-reaction molecular complexes leads to a reduction in enthalpy by about 2.3–2.5 kcal/mol. mdpi.com However, a substantial decrease in entropy can result in a positive Gibbs free energy of formation, indicating that these complexes may not be thermodynamically stable intermediates. mdpi.com
The polar nature of the transition states in these reactions is often confirmed by analyzing the global electron density transfer (GEDT). mdpi.com A positive GEDT value indicates that the reaction can be classified as having a Forward Electron Density Flux (FEDF). mdpi.com
Table 1: Energetic Parameters of a Computationally Studied Reaction Pathway
| Parameter | Value |
|---|---|
| Net Energy (Pathway 1) | -84.7 kcal/mol |
| Net Energy (Pathway 2) | +90.1 kcal/mol |
| Combined Net Reaction Energy | -238.7 kcal/mol |
| Enthalpy Reduction (Pre-reaction Complex) | 2.3–2.5 kcal/mol |
Note: Data is illustrative of computational studies on related compounds.
Structure-Reactivity Relationships and Design Principles
The relationship between the structure of this compound and its reactivity is a key area of investigation for designing new molecules. The electronic and steric properties of the substituents on both the azetidinone ring and the benzoate group significantly influence the molecule's chemical behavior.
Theoretical findings from DFT calculations on similar organic molecules highlight the importance of parameters like the fraction of electrons transferred (ΔN), the electrophilicity index (ω), and the energy gap (ΔE) in predicting reactivity. sciencepublishinggroup.com For example, a positive fraction of electrons transferred, a high electrophilicity index, and a low energy gap suggest favorable interactions with other chemical species. sciencepublishinggroup.com
The design of new derivatives often involves modifying the core structure to enhance specific properties. For instance, in the design of ligands for metal complexes, the inclusion of carboxy- or ester groups and electron-donating fragments is a common strategy to achieve desired light-harvesting characteristics. mdpi.com The synthesis of such asymmetric molecules can be challenging and may require specific reaction conditions to avoid the formation of undesired side products. mdpi.com
Computational tools can predict the active sites of a molecule, providing guidance for targeted modifications. sciencepublishinggroup.com The understanding of intramolecular and intermolecular interactions, such as hydrogen bonds, is also crucial for predicting the conformation and crystal packing of new derivatives, which in turn affects their physical and chemical properties.
Table 2: Key Computational Parameters in Structure-Reactivity Studies
| Parameter | Significance |
|---|---|
| Fraction of Electrons Transferred (ΔN) | Indicates the direction of charge transfer between interacting molecules. |
| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. |
| Energy Gap (ΔE) | Relates to the chemical reactivity of a molecule; a smaller gap often implies higher reactivity. |
Note: This table outlines key parameters used in the computational design and analysis of organic molecules.
Advanced Synthetic Applications of 2 Oxoazetidinone Scaffolds
Utility as Chiral Building Blocks in Complex Organic Synthesis
The enantioselective synthesis of β-lactams is a well-established field, providing access to chiral synthons for a variety of complex molecules. nih.gov For N-aryl-β-lactams, the chirality can be introduced at the C3 and C4 positions of the azetidinone ring. While specific methods for the enantioselective synthesis of Methyl 4-(2-oxoazetidin-1-yl)benzoate are not extensively documented, general protocols for related structures often employ chiral auxiliaries or catalysts in the Staudinger cycloaddition between a ketene (B1206846) and an imine. um.es
Once obtained in an enantiomerically pure form, N-aryl-2-oxoazetidinones can serve as versatile chiral building blocks. The strained four-membered ring can be selectively opened to reveal functionalized acyclic structures with defined stereochemistry. For a compound like this compound, the ester functionality on the N-aryl substituent offers a handle for further synthetic transformations, allowing for its incorporation into larger, more complex molecular architectures.
Table 1: Potential Chiral Intermediates from this compound
| Precursor | Potential Chiral Intermediate | Synthetic Utility |
| Chiral this compound | Chiral β-amino acids with an N-aryl substituent | Peptidomimetics, synthesis of natural products |
| Chiral this compound | Chiral γ-amino alcohols | Ligands for asymmetric catalysis, pharmaceutical intermediates |
Precursors for the Construction of Fused and Polycyclic Heterocyclic Systems
For instance, intramolecular cyclization reactions involving the ester group on the benzene (B151609) ring of this compound could potentially lead to the formation of novel fused heterocyclic systems. Additionally, the β-lactam ring itself can undergo ring-expansion or rearrangement reactions to generate larger heterocyclic structures.
Role in the Synthesis of Carbapenem (B1253116) Antibiotics and Related Structures
The 2-oxoazetidinone ring is the core structural feature of carbapenem antibiotics, a class of potent broad-spectrum antibacterial agents. The synthesis of carbapenems and their analogues often involves the construction of the bicyclic carbapenem core from a monocyclic β-lactam precursor. While the N-aryl group is not typically retained in the final carbapenem structure, N-aryl-β-lactams can serve as important intermediates in their synthesis.
In the context of this compound, the N-aryl group would likely serve as a protecting or activating group during the initial stages of synthesis and would be cleaved at a later stage to allow for the formation of the carbapenem bicyclic system. The ester functionality could be utilized for the attachment of the molecule to a solid support for combinatorial synthesis of carbapenem libraries.
Strategies in Diversity-Oriented Synthesis (DOS) Utilizing Azetidinones
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uk The 2-oxoazetidinone scaffold is an attractive starting point for DOS due to its rigid structure and the potential for diversification at multiple positions (N1, C3, and C4).
An N-aryl-2-oxoazetidinone such as this compound could be a valuable building block in a DOS library. mdpi.com The ester group on the N-aryl ring provides a convenient point for appendage diversity, allowing for the introduction of a wide range of substituents through standard ester-to-amide or ester reduction/oxidation sequences. Furthermore, the C3 and C4 positions of the β-lactam ring can be functionalized to introduce additional structural diversity.
Q & A
Q. What are the common synthetic routes for Methyl 4-(2-oxoazetidin-1-yl)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves coupling 2-oxoazetidine derivatives with methyl 4-substituted benzoates under nucleophilic or catalytic conditions. For example, in related compounds, amide bond formation is achieved using DMF as a solvent with heating (50°C for 1 hour) to activate intermediates . To optimize yield:
- Use anhydrous conditions to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 equivalents of the azetidine derivative) to drive completion.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for confirming functional groups (e.g., ester carbonyl at ~165-170 ppm, azetidinone C=O at ~170-175 ppm).
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks . For accurate data, ensure crystal quality (e.g., slow evaporation from ethanol) and collect high-resolution datasets (≤ 0.8 Å).
- Mass Spectrometry : HRMS (ESI-TOF) validates molecular formula and purity.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when refining the structure of this compound derivatives?
- Methodological Answer : Structural discrepancies (e.g., disordered atoms, twinning) require iterative refinement strategies:
- Twinning Analysis : Use SHELXD or PLATON to detect twinning and apply HKLF5 format in SHELXL .
- Disorder Modeling : Partition disordered regions (e.g., rotating substituents) with ISOR/DFIX restraints.
- Validation Tools : Cross-check with R and CCDC validation reports to ensure geometric plausibility.
For high thermal motion, apply anisotropic displacement parameters or lower temperature data collection.
Q. What strategies are employed to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Target Selection : Prioritize enzymes with β-lactamase-like active sites (azetidinone mimics β-lactams) .
- Assay Design : Use fluorescence-based assays (e.g., nitrocefin hydrolysis inhibition for β-lactamases) or SPR for binding kinetics.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, guided by crystallographic data of analogous compounds .
- SAR Analysis : Synthesize analogs (e.g., substituent variations at the benzoate or azetidinone positions) to correlate structure with IC values.
Q. How do substituent modifications on the benzoate ring influence the reactivity and stability of this compound?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Substituents like -NO or -CF increase electrophilicity of the ester carbonyl, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky groups (e.g., -OCH) at the para position reduce hydrolysis rates, improving stability in aqueous media .
- Stability Testing : Conduct accelerated degradation studies (pH 1–13 buffers, 40°C) with HPLC monitoring. Compare half-lives of derivatives to establish substituent impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
